N-(2-Chlorphenyl)hydrazincarboxamid

Übersicht

Beschreibung

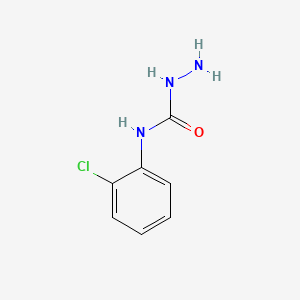

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H8ClN3O It is a hydrazine derivative characterized by the presence of a chlorophenyl group attached to the hydrazine moiety

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorophenyl)hydrazinecarboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with a variety of enzymes and proteins .

Mode of Action

The presence of a carboxamide moiety in similar indole derivatives has been reported to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

It’s worth noting that similar compounds have been designed and synthesized to evaluate their potential as carbonic anhydrase (ca) inhibitors . Carbonic anhydrases play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Pharmacokinetics

A related compound, n-(2-chlorophenyl)hydrazine carboxamide, was found to show protection in a 6 hz psychomotor seizure test, suggesting some level of bioavailability .

Result of Action

A related compound, n-(2-chlorophenyl)hydrazine carboxamide, showed significant protection in a 6 hz psychomotor seizure test , indicating potential anticonvulsant activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)hydrazinecarboxamide can be synthesized through the reaction of 2-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of N-(2-Chlorophenyl)hydrazinecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chlorophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Azides, nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Chlorophenyl)hydrazinecarboxamide

- N-(4-Chlorophenyl)hydrazinecarboxamide

- N-(2-Chlorophenyl)-2-hydrazinecarboxamide

Uniqueness

N-(2-Chlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Biologische Aktivität

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H9ClN4O, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazine moiety (-NH-NH-) linked to a carboxamide group and a chlorinated phenyl ring. Its synthesis typically involves the condensation of 2-chlorophenylhydrazine with a suitable carboxylic acid derivative. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity.

Biological Activities

N-(2-Chlorophenyl)hydrazinecarboxamide exhibits a range of biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research.

Anticancer Activity

Research indicates that N-(2-Chlorophenyl)hydrazinecarboxamide and its derivatives show significant anticancer properties. For example, compounds derived from hydrazine carboxamides have been tested against various cancer cell lines, revealing substantial growth inhibition rates. In one study, compounds exhibited percent growth inhibitions (PGIs) against cancer cell lines such as HOP-92 and MDA-MB-468, with values reaching as high as 143.44% .

Table 1: Anticancer Activity of N-(2-Chlorophenyl)hydrazinecarboxamide Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-(4-Chlorophenyl)-2-oxoindolin-3-ylidene hydrazine-1-carboxamide | CCRF-CEM | 143.44 |

| N-(2-Chlorophenyl)hydrazinecarboxamide | HOP-92 | 33.46 |

| N-(2-Chlorophenyl)hydrazinecarboxamide | MDA-MB-468 | 29.55 |

Antimicrobial Activity

Hydrazine carboxamides have also been recognized for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential utility in treating infectious diseases .

Anticonvulsant Activity

The anticonvulsant effects of N-(2-Chlorophenyl)hydrazinecarboxamide have been evaluated in animal models. In a psychomotor seizure test, it demonstrated significant protection rates, indicating its potential as an anticonvulsant agent. Specifically, it showed 100% protection in some instances and notable efficacy at lower doses compared to standard drugs like carbamazepine .

The biological activity of N-(2-Chlorophenyl)hydrazinecarboxamide is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in numerous physiological processes.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase in cancer cells, leading to increased apoptosis rates .

- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to targets like epidermal growth factor receptors (EGFR), enhancing their anticancer efficacy .

Pharmacokinetics

Pharmacokinetic studies indicate that N-(2-Chlorophenyl)hydrazinecarboxamide possesses favorable bioavailability characteristics. It has been observed to provide protective effects in seizure models, highlighting its potential therapeutic application .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-Chlorophenyl)hydrazinecarboxamide:

- Anticancer Evaluation : A study involving ultrasound-promoted synthesis reported that derivatives exhibited higher sensitivity against multiple cancer cell lines compared to standard treatments like Imatinib .

- Anticonvulsant Research : In pharmacological evaluations, this compound showed significant protection against induced seizures in rodent models, suggesting its utility in epilepsy management .

- Antimicrobial Studies : Research into the antimicrobial properties revealed effective inhibition against both gram-positive and gram-negative bacteria, supporting its application in infectious disease treatment .

Eigenschaften

IUPAC Name |

1-amino-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGJAIHYYAKDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956967 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35580-76-8 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.